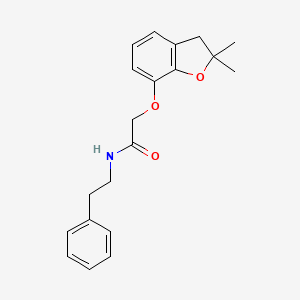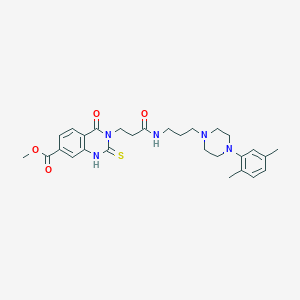![molecular formula C15H13FN4O3 B11278562 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11278562.png)
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound with a unique structure that combines elements of isoxazole, pyridazine, and acetamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the isoxazole ring, followed by the introduction of the pyridazine moiety. The final step involves the acylation of the resulting intermediate with 2-fluoroaniline to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might confer specific advantages.
Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide: Similar structure but lacks the fluorine atom.
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide can significantly influence its chemical properties, such as its reactivity and stability. This makes it unique compared to similar compounds without the fluorine atom or with the fluorine atom in a different position.
Eigenschaften
Molekularformel |
C15H13FN4O3 |
|---|---|
Molekulargewicht |
316.29 g/mol |
IUPAC-Name |
2-(3,4-dimethyl-7-oxo-[1,2]oxazolo[3,4-d]pyridazin-6-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H13FN4O3/c1-8-13-9(2)23-19-14(13)15(22)20(18-8)7-12(21)17-11-6-4-3-5-10(11)16/h3-6H,7H2,1-2H3,(H,17,21) |
InChI-Schlüssel |
PXDZTKIYCASLSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)CC(=O)NC3=CC=CC=C3F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11278482.png)

![N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11278490.png)
![Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B11278491.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11278509.png)
![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B11278516.png)
![[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-nitrophenyl)methanone](/img/structure/B11278523.png)
![methyl N-({2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}acetyl)phenylalaninate](/img/structure/B11278529.png)


![3-(4-Fluorophenyl)-6-[4-(pyrrolidine-1-carbonyl)piperidin-1-YL]pyridazine](/img/structure/B11278543.png)

![Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11278555.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B11278556.png)
